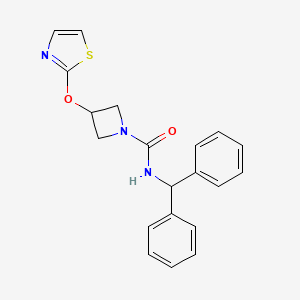

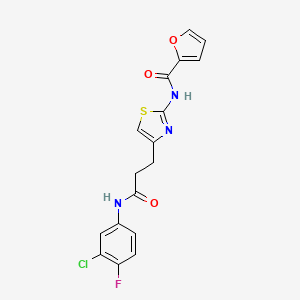

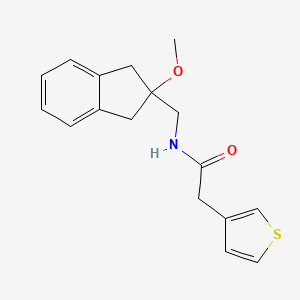

Ethyl 6-(2-chloro-6-fluorophenyl)-2-mercapto-4-methyl-1,6-dihydropyrimidine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for the requested compound were not found, the Sandmeyer reaction, which is used for the conversion of an aryl amine to an aryl halide, might be relevant . This reaction can form various linkages, including C–X (X = Cl, Br, I, etc.), C-CF3/CF2, C–CN, and C–S .

Chemical Reactions Analysis

The Sandmeyer reaction, which involves the conversion of an aryl amine to an aryl halide, could potentially be used in the synthesis of similar compounds .

Applications De Recherche Scientifique

Synthesis and Structural Characterization

This compound has been synthesized through different methodologies, highlighting its versatile nature in chemical synthesis. For instance, its synthesis through the reaction with dimethyl acetylenedicarboxylate in methanol showcases its role in forming complex molecules with a nearly planar thiazole ring fused with a dihydropyrimidine ring in a flattened half-chair conformation (Hou et al., 2009). Similarly, its transformation under specific conditions into different chemical structures emphasizes the flexibility of its chemical framework for various applications (Liu et al., 2004).

Corrosion Inhibition

Research has also explored the application of pyrimidine derivatives, including ethyl 6-(2-chloro-6-fluorophenyl)-2-mercapto-4-methyl-1,6-dihydropyrimidine-5-carboxylate, as corrosion inhibitors. Studies have shown these compounds exhibit significant inhibition effects on the corrosion of metals in acidic environments, suggesting their potential in industrial applications to protect metals from corrosion (Abdelazim et al., 2021).

Biological Activity and Potential Applications

Although your requirements exclude information related to drug use and side effects, it's notable that related compounds have been studied for their biological activities, including antimicrobial and antitubercular effects. This indicates a broader context in which derivatives of this compound might be researched for potential therapeutic applications without discussing specifics of use or side effects (Trivedi et al., 2010).

Propriétés

IUPAC Name |

ethyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClFN2O2S/c1-3-20-13(19)10-7(2)17-14(21)18-12(10)11-8(15)5-4-6-9(11)16/h4-6,12H,3H2,1-2H3,(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSLWIFPPHLIRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2=C(C=CC=C2Cl)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B2634099.png)

![N'-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B2634101.png)

![N-isobutyl-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2634105.png)

![8-methyl-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2634115.png)